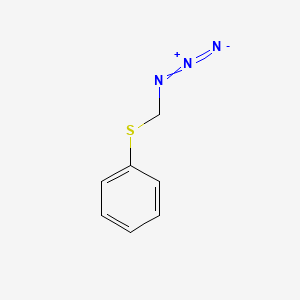

Azidomethyl phenyl sulfide

Vue d'ensemble

Description

Azidomethyl phenyl sulfide, also known as phenylthiomethyl azide, is an organic compound with the molecular formula C7H7N3S. It is characterized by the presence of an azide group (-N3) attached to a phenyl sulfide moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Azidomethyl phenyl sulfide can be synthesized through a multi-step process. One common method involves the reaction of phenylthiomethyl chloride with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction conditions.

Analyse Des Réactions Chimiques

Cycloaddition Reactions with Arynes

Azidomethyl phenyl sulfide reacts with arynes under mild conditions to form benzotriazole derivatives. A study demonstrated that this reaction produces methyl(PT-sulfanyl)-substituted benzotriazoles in 68–89% yields (Table 1) . The process involves [2+1] cycloaddition, where the azide group reacts with the strained triple bond of the aryne intermediate.

Table 1: Benzotriazole Synthesis via Aryne Cycloaddition

| Aryne Precursor | Product | Yield (%) |

|---|---|---|

| o-Silyl aryltriflate | Methyl(PT-sulfanyl)benzotriazole | 89 |

| 1-Naphthyltriflate | Methyl(PT-sulfanyl)-1-naphthotriazole | 76 |

This method is notable for its regioselectivity and tolerance of electron-donating/withdrawing substituents .

Staudinger Reduction to Amines

This compound undergoes Staudinger reduction with triphenylphosphine (Ph₃P) and diphenyldisiloxane (DPDS) to form primary amines. A catalytic system with 10 mol% Ph₃P achieves 80–97% yields under ambient conditions (Table 2) .

Table 2: Catalytic Staudinger Reduction Efficiency

| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 10 | 24 | 97 |

| 5 | 24 | 80 |

| 2 | 24 | 27 |

The mechanism involves iminophosphorane intermediates, which hydrolyze to release amines and regenerate Ph₃P .

Oxidation to Sulfones

Oxidation with meta-chloroperbenzoic acid (mCPBA) converts the sulfide moiety to a sulfone, enhancing electrophilicity for subsequent reactions (e.g., aldol condensations) .

Applications De Recherche Scientifique

Medicinal Chemistry

Azidomethyl phenyl sulfide has been employed in the development of novel antimicrobial agents. For instance, derivatives synthesized from this compound exhibited enhanced antibacterial and antifungal activities compared to their parent compounds. A study reported the minimum inhibitory concentration (MIC) values for these derivatives ranging from 31.3 to 250 µg/mL against various bacterial strains, demonstrating their potential as therapeutic agents .

Polymer Chemistry

The compound is utilized in the modification of biopolymers like chitosan. Researchers have successfully synthesized chitosan derivatives through regioselective modification using this compound via click chemistry. These derivatives showed improved antimicrobial activity, making them suitable for biomedical applications such as drug delivery systems and wound healing materials .

Material Science

In material science, this compound is used to create functionalized surfaces and materials through its reactive azide group. This allows for the attachment of various biomolecules or polymers, enhancing the properties of materials used in sensors or drug delivery systems .

Data Tables

| Compound Derivative | MIC (µg/mL) | Activity Type |

|---|---|---|

| Chitosan O-(1-methylbenzene) | 31.3 - 250 | Antibacterial |

| Chitosan O-(1-methyl phenyl sulfide) | <25 | Enhanced Antibacterial |

| Native Chitosan | >250 | Baseline |

Case Studies

- Chitosan Derivatives : A study demonstrated that chitosan modified with this compound exhibited significantly lower MIC values against Staphylococcus aureus compared to native chitosan, indicating enhanced antibacterial properties due to the incorporation of the azide functionality .

- Functionalized Nanoparticles : Research has shown that nanoparticles synthesized using this compound can effectively target bacterial cells, leading to higher efficacy in antimicrobial applications compared to traditional antibiotics .

Mécanisme D'action

The mechanism of action of azidomethyl phenyl sulfide primarily involves the reactivity of the azide group. In click chemistry, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles. This reaction is highly efficient and selective, making it valuable for various applications .

Comparaison Avec Des Composés Similaires

Phenylthiomethyl chloride: A precursor in the synthesis of azidomethyl phenyl sulfide.

Benzyl azide: Another azide-containing compound used in organic synthesis.

Phenyl azide: Similar in structure but lacks the sulfide moiety.

Uniqueness: this compound is unique due to the presence of both an azide group and a phenyl sulfide moiety. This combination imparts distinct reactivity and makes it a versatile compound for various synthetic applications .

Activité Biologique

Azidomethyl phenyl sulfide (AMPS) is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity of AMPS, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the molecular formula CHNS, with a molecular weight of 181.21 g/mol. The compound contains an azide functional group (-N₃) attached to a phenyl sulfide moiety, which contributes to its reactivity and potential biological applications.

Synthesis of AMPS typically involves the reaction of phenyl sulfide with azidomethyl halides through nucleophilic substitution reactions. This method allows for the introduction of the azide group while maintaining the integrity of the sulfide bond.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of AMPS and its derivatives. For instance, chitosan derivatives modified with this compound exhibited enhanced antibacterial and antifungal activities compared to their unmodified counterparts. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 1.56 to 25 µg/mL against various bacterial strains, indicating significant antimicrobial efficacy .

Table 1: Antimicrobial Activity of AMPS Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Chitosan O-(1-methyl phenyl sulfide) | 1.56 - 25 | Bacterial |

| Chitosan O-(1-methylbenzene) | 31.3 - 250 | Bacterial |

| Chitosan O-(1-methyl phenyl sulfide) | 94 - 750 | Fungal |

Cytotoxicity and Cell Proliferation

AMPS has also been investigated for its effects on cell proliferation and cytotoxicity. In a study utilizing thymidine analogues, AMPS was shown to effectively remove signals from anti-BrdU antibodies, suggesting its potential role in modulating DNA synthesis and cellular proliferation . This property can be particularly useful in cancer research, where controlling cell division is crucial.

Table 2: Cytotoxicity Data for AMPS

| Nucleotide Analogue | Dose (mg/kg) | DNA Denature Required? | Relative Cytotoxicity |

|---|---|---|---|

| BrdU | 50-100 | Yes | ++ |

| EdU | 50 | No | ++++ |

| AMPS | Not specified | Not applicable | Not yet determined |

Case Studies

Several case studies have demonstrated the application of AMPS in biological research:

- Antibacterial Activity : A study reported that nanoparticles formed from chitosan derivatives containing AMPS showed superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics .

- Cell Cycle Analysis : In regenerative biology, AMPS was utilized to trace dividing cells through autoradiographic detection methods, providing insights into cellular processes such as DNA replication and cell fate determination .

- Thermal Stability : Research on the thermal stability of azido compounds indicated that AMPS exhibits significant stability under various conditions, making it a suitable candidate for further biological applications .

Propriétés

IUPAC Name |

azidomethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-10-9-6-11-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQGRMGPIMCXSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472767 | |

| Record name | Azidomethyl phenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77422-70-9 | |

| Record name | Azidomethyl phenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Azidomethyl phenyl sulfide function as an aminating agent?

A1: this compound acts as a synthetic equivalent of NH₂ [, ]. It reacts with Grignard reagents, replacing the magnesium halide with an azide-containing group. This intermediate can then be reduced to yield the corresponding amine [].

Q2: What is known about the stereochemistry of this amination reaction?

A2: Studies using a chiral Grignard reagent have shown that the amination reaction using this compound proceeds with full retention of configuration at the reacting carbon center []. This is a significant finding, as it allows for the synthesis of enantiomerically pure amines.

Q3: What are the safety considerations associated with this compound?

A3: As with many azides, this compound poses a potential explosion hazard, especially with heat or shock. Distillation should always be done under reduced pressure and below 110°C []. Storage in a cool, dark place under inert atmosphere is recommended. Additionally, some triazene intermediates formed during the amination reaction may be carcinogenic, necessitating careful handling [].

Q4: Beyond simple amination, what other synthetic applications does this compound have?

A4: this compound has proven useful in synthesizing more complex molecules. For example, it facilitates the amination and oxidation of α,α-disubstituted ester enolates via 1,2,3-triazol-5-ones []. Additionally, it acts as a synthetic equivalent of methyl azide in the production of methylaziridines []. Furthermore, substituted α-azido sulfides derived from this compound can undergo Beckmann-type rearrangements to yield lactams and imino thioethers [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.